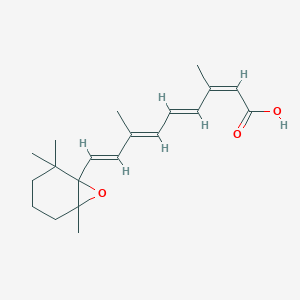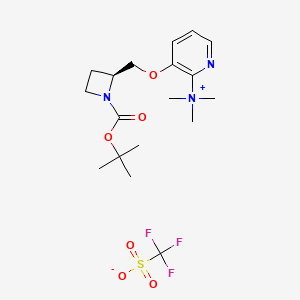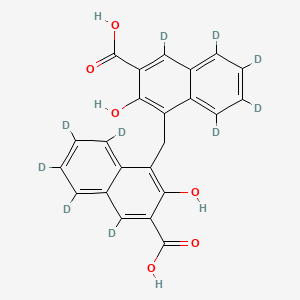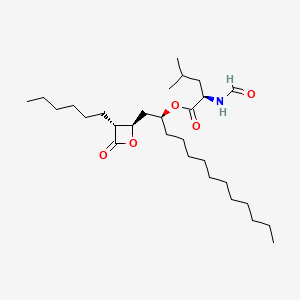
(S,S,R,R)-Orlistat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orlistat is a well-known inhibitor of gastric and pancreatic lipases, primarily used for obesity management. Its action mechanism involves the inhibition of lipases, thereby preventing the absorption of approximately 30% of dietary fats. Recent studies have explored Orlistat's potential beyond weight loss, delving into its effectiveness as a FASN (fatty acid synthase) inhibitor, which is a promising target in cancer therapy due to its overexpression in various cancer types (Henness & Perry, 2012).
Synthesis Analysis
Orlistat's synthesis involves a key intermediate step that is enantioselectively synthesized through asymmetric hydrogenation, highlighting its complex chemical synthesis tailored for large-scale production. This synthesis path ensures the preparation of enantiomerically pure intermediates essential for Orlistat's bioactivity, demonstrating the sophisticated chemical engineering behind its production (Birk et al., 2006).
Molecular Structure Analysis
Orlistat's efficacy as a FASN inhibitor is attributed to its molecular structure, which closely interacts with the enzyme's active sites. Studies have shown that Orlistat binds covalently to the serine residue of the enzyme's thioesterase domain, effectively inhibiting its function. This interaction is crucial for Orlistat's anti-lipogenic effects, highlighting the importance of its molecular structure in therapeutic applications (Fako et al., 2014).
Chemical Reactions and Properties
Orlistat's chemical properties, particularly its inhibition mechanism, involve the formation of a stable acyl-enzyme intermediate with the enzyme's active site. This interaction is fundamental to its mode of action, where it prevents the hydrolysis of dietary fats by lipases. The specificity of this reaction underscores Orlistat's role as a potent lipase inhibitor, with significant implications for its pharmacological use (Pemble et al., 2007).
Physical Properties Analysis
Orlistat's physical properties, such as its solubility and stability, play a critical role in its pharmacokinetics and pharmacodynamics. Its hydrophobic nature necessitates the development of specialized formulations to enhance its bioavailability and therapeutic efficacy. Research has focused on developing nanoparticle formulations of Orlistat to improve its solubility and cytotoxicity against human tumor cell lines, showcasing the ongoing efforts to optimize its physical properties for medical applications (Hill et al., 2016).
Chemical Properties Analysis
Orlistat's chemical properties, including its inhibition of FAS and impact on metabolic pathways, have been extensively studied. It induces significant metabolic shifts in treated cells, affecting lipid synthesis, ATP turnover, and mitochondrial function. These changes highlight Orlistat's potential as a multifaceted agent in cancer therapy, where its ability to disrupt cellular metabolism can lead to reduced tumor cell viability and induced apoptosis (Sankaranarayanapillai et al., 2012).
Propiedades
IUPAC Name |
[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FICKONGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

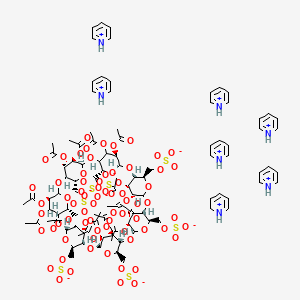
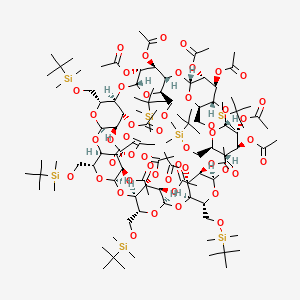

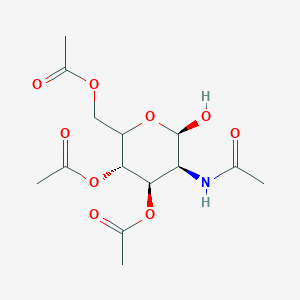


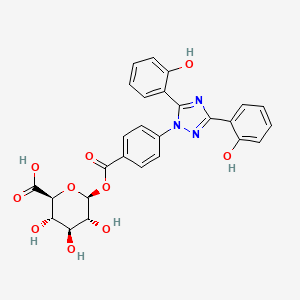

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)
